molecular formula C11H21N3O2 B7931342 N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7931342
M. Wt: 227.30 g/mol
InChI Key: UHOLDRZKLSBVJG-WCBMZHEXSA-N
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Description

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with an ethyl group and a 2-aminopropionyl moiety. Its stereochemistry, denoted by (R) and (S) configurations, is critical for its molecular interactions.

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLDRZKLSBVJG-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction using an appropriate amine and reducing agent.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide moiety to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction mechanisms, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, and stereochemistry, leading to differences in physicochemical properties and biological relevance. Below is a detailed analysis:

Substituent Variations: N-Alkyl Groups

  • N-Methyl Analog: N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS: 1401668-76-5) shares the same pyrrolidine backbone but replaces the ethyl group with methyl. This reduces its molecular weight to 213.28 g/mol (C₁₀H₁₉N₃O₂) compared to the ethyl variant (estimated MW ~227.3 g/mol). The methyl substitution likely enhances solubility but may reduce lipophilicity, impacting membrane permeability .
  • N-Isopropyl and N-Cyclopropyl Analogs: Compounds like N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide () and N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide introduce bulkier substituents. These modifications could improve metabolic stability or target binding but may hinder synthetic accessibility .

Ring System Modifications

  • Piperidine vs. Pyrrolidine: Substituting pyrrolidine (5-membered ring) with piperidine (6-membered ring), as seen in N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide (), alters conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives may exhibit distinct pharmacokinetic profiles due to increased ring size .
  • Positional Isomerism: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide () shifts the substituent from the 3-yl to 2-yl position on the pyrrolidine ring. This minor structural change could significantly affect receptor binding or enzymatic recognition .

Stereochemical Variations

The (R) and (S) designations in the compound’s name indicate specific stereochemical arrangements. Analogs with inverted configurations, such as (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide (), may display altered biological activity due to mismatched chiral interactions .

Physicochemical and Commercial Comparison

Property N-Ethyl Compound N-Methyl Analog Piperidine Analog
Molecular Formula C₁₁H₂₁N₃O₂ (estimated) C₁₀H₁₉N₃O₂ C₁₂H₂₃N₃O₂ (estimated)
Molecular Weight ~227.3 g/mol 213.28 g/mol ~241.3 g/mol
Purity ≥95% (discontinued) ≥95% Varies by synthesis
Commercial Availability Discontinued (CymitQuimica) Discontinued (Biosynth) Available via Fluorochem

Biological Activity

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Molecular Formula: C11H21N3O2
Molar Mass: 227.3 g/mol
CAS Number: 1401664-84-3

Synthesis

The synthesis of this compound typically involves a Mannich reaction, where a pyrrolidine derivative is reacted with an acylating agent. This process can be optimized using various catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to various pharmacological effects. The mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate the activity of G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

Anticancer Activity

Research has indicated that Mannich bases exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain Mannich bases showed IC50 values in the nanomolar range against gastric cancer cells, indicating potent antiproliferative activity .

Analgesic and Anti-inflammatory Effects

Compounds within the Mannich base class have been reported to exhibit analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac sodium. This suggests potential therapeutic applications in pain management and inflammation reduction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain Mannich bases demonstrate significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anticancer Studies:
    • A study focusing on a series of Mannich bases showed that some derivatives exhibited significant cytotoxicity against human cancer cell lines, with one compound demonstrating an IC50 value of 0.021 µM against gastric cancer cells .
  • Analgesic and Anti-inflammatory Research:
    • In vivo studies have indicated that certain Mannich bases can effectively reduce inflammation and pain in animal models, suggesting their potential use in clinical settings for managing chronic pain conditions .
  • Antimicrobial Evaluations:
    • A comprehensive screening of various Mannich bases revealed effective antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity (IC50 < 0.021 µM)
AnalgesicComparable efficacy to diclofenac sodium
Anti-inflammatoryReduction in inflammation in animal models
AntimicrobialEffective against Staphylococcus aureus and E. coli

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